N-(3-(2-phenylmorpholino)propyl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(2-phenylmorpholino)propyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that features a benzo[d][1,3]dioxole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-phenylmorpholino)propyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps. One common approach includes the following steps:
Formation of the benzo[d][1,3]dioxole core: This can be achieved through a Pd-catalyzed arylation reaction.
Introduction of the morpholino group: This step involves the reaction of the benzo[d][1,3]dioxole intermediate with 2-phenylmorpholine under suitable conditions.
Attachment of the propyl chain: This is typically done through a nucleophilic substitution reaction, where a propyl halide reacts with the morpholino derivative.
Formation of the carboxamide group: The final step involves the reaction of the intermediate with a carboxylic acid derivative to form the carboxamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-(2-phenylmorpholino)propyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholino and propyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(3-(2-phenylmorpholino)propyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(3-(2-phenylmorpholino)propyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis . The compound’s structure allows it to bind effectively to the active sites of target proteins, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole derivatives: These include compounds like piperine and its analogs, which also exhibit significant biological activity.
Morpholino derivatives: Compounds such as morpholinoethanesulfonic acid (MES) buffer, which is widely used in biological research.
Uniqueness
N-(3-(2-phenylmorpholino)propyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to its combined structural features of benzo[d][1,3]dioxole and morpholino groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in both medicinal and material sciences.
Properties
IUPAC Name |
N-[3-(2-phenylmorpholin-4-yl)propyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c24-21(17-7-8-18-19(13-17)27-15-26-18)22-9-4-10-23-11-12-25-20(14-23)16-5-2-1-3-6-16/h1-3,5-8,13,20H,4,9-12,14-15H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFFAUZEHKUWPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCNC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.